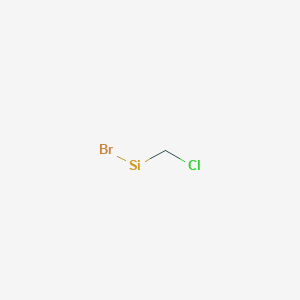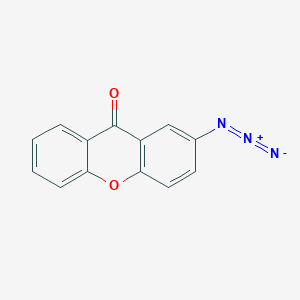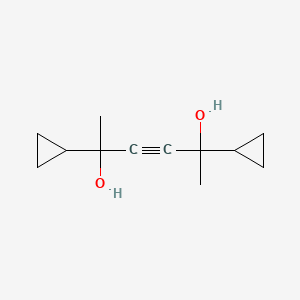
2,5-Dicyclopropylhex-3-yne-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dicyclopropylhex-3-yne-2,5-diol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of two cyclopropyl groups attached to a hex-3-yne backbone, with hydroxyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropylhex-3-yne-2,5-diol typically involves the following steps:
Alkyne Formation: The formation of the hex-3-yne backbone can be accomplished through coupling reactions, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.
Hydroxylation: The hydroxyl groups at the 2 and 5 positions can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and coupling reactions, followed by purification steps such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,5-Dicyclopropylhex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
科学的研究の応用
2,5-Dicyclopropylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dicyclopropylhex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and hydroxyl functionalities contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
3-Hexyne-2,5-diol: Similar backbone but lacks cyclopropyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains methyl groups instead of cyclopropyl groups.
2-Butyne-1,4-diol: Shorter alkyne backbone with hydroxyl groups at different positions.
Uniqueness
2,5-Dicyclopropylhex-3-yne-2,5-diol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds.
特性
CAS番号 |
24297-13-0 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2,5-dicyclopropylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C12H18O2/c1-11(13,9-3-4-9)7-8-12(2,14)10-5-6-10/h9-10,13-14H,3-6H2,1-2H3 |
InChIキー |
SITNYJAYXKCBFH-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC(C)(C1CC1)O)(C2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


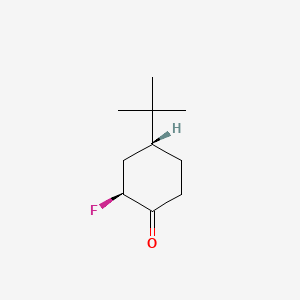
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

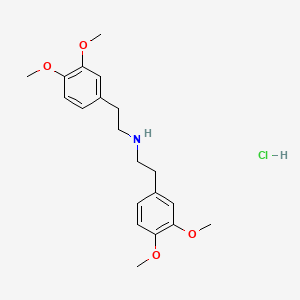

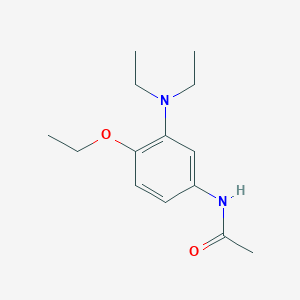
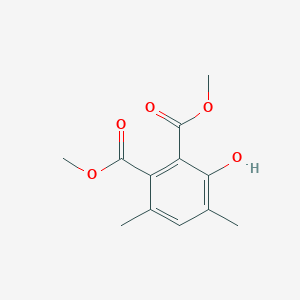
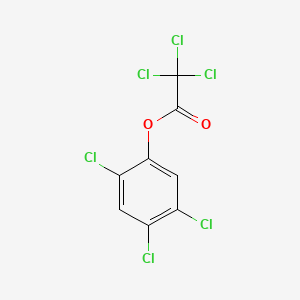

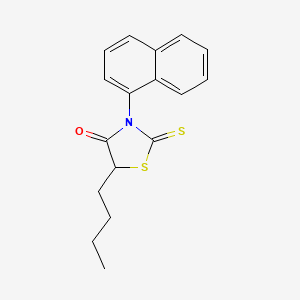
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
